7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a nitrophenoxyethyl substituent at the 7-position. It has a molecular formula of C13H11N5O3 and a molecular weight of 285.26 g/mol .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that similar compounds can act by binding to their target proteins stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to affect various pathways related to their targets .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain proteases, such as the SARS-CoV-2 main protease, by binding to its active site . The interaction involves crucial amino acid residues like His41, Cys145, and Glu166, leading to the inhibition of the protease’s function . Additionally, 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can form stable complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
The effects of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against cancer cell lines, such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to apoptosis in cancer cells . Furthermore, 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether has shown potential in modulating cellular metabolism, particularly in inhibiting the growth of pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether involves its binding interactions with biomolecules. This compound acts as an enzyme inhibitor by forming stable complexes with the active sites of target enzymes, such as the SARS-CoV-2 main protease . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues . Additionally, 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes for extended periods . Degradation products may form over time, potentially altering its biochemical properties and efficacy . Long-term studies have indicated that 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells and pathogenic microorganisms .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives for excretion .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues such as the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to penetrate cellular compartments .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It may also be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . The localization of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can influence its efficacy and specificity in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrophenol with 1-(2-bromoethyl)-1,2,4-triazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 7-[1-(4-Aminophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Hydrolysis: Corresponding triazolopyrimidine derivatives.
Scientific Research Applications
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
7-Alkoxy-[1,2,4]triazolo[1,5-a]pyrimidine: Similar core structure with different alkoxy substituents.
Uniqueness
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific nitrophenoxyethyl substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-9(12-6-7-14-13-15-8-16-17(12)13)21-11-4-2-10(3-5-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSAJAEKMUPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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